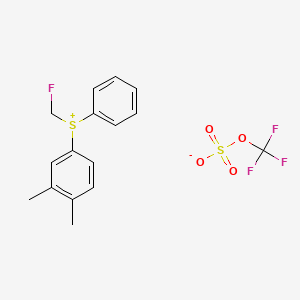

(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate is a complex organosulfur compound. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure includes a sulfonium ion, which is a sulfur atom bonded to three organic groups, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate typically involves the reaction of 3,4-dimethylphenyl sulfide with fluoromethyl phenyl sulfoxide. This reaction is carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, which facilitates the formation of the sulfonium ion. The reaction conditions often include low temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.

Substitution: The sulfonium ion can participate in nucleophilic substitution reactions, where the fluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines and thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides and sulfones, while substitution reactions can produce a variety of substituted sulfonium salts.

Scientific Research Applications

(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate involves the formation of a sulfonium ion, which can act as an electrophile in various chemical reactions. The compound’s molecular targets include nucleophiles such as amines, thiols, and other electron-rich species. The pathways involved in its reactions often include nucleophilic attack on the sulfonium ion, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

- Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate

- Monofluoromethyl phenyl sulfoxide

- Trifluoromethyl phenyl sulfone

Uniqueness

(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate is unique due to the presence of both fluoromethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations .

Biological Activity

(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate is a sulfonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Sulfonium compounds, including the one , often exhibit biological activity through their interaction with cellular membranes. The positively charged sulfonium moiety can disrupt lipid bilayers, leading to cell lysis and death. This mechanism is particularly effective against bacteria due to their unique membrane structures.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonium-based compounds. For instance, sulfonium lipids have been shown to enhance the efficacy of existing antibiotics by facilitating their delivery into bacterial cells. The following table summarizes key findings related to the antibacterial activity of sulfonium compounds:

Case Studies

- Liposomal Delivery Systems : Research demonstrated that sulfonium-based lipids encapsulating antibiotics like tetracycline and amoxicillin showed higher antibacterial efficacy than their free counterparts. The encapsulated antibiotics exhibited sustained release profiles and significantly reduced bacterial viability, indicating a synergistic effect between the sulfonium lipid and the antibiotics .

- Mechanistic Studies : Studies investigating the mechanism revealed that the cationic nature of sulfonium compounds facilitates membrane targeting and penetration, enhancing the uptake of antibiotics into bacterial cells. This mechanism was confirmed through dynamic light scattering analyses and transmission electron microscopy .

Research Findings

- Enhanced Activity : The presence of lipophilic sulfonium moieties has been linked to increased antimicrobial activity due to improved membrane interaction .

- Reduced Toxicity : Sulfonium compounds demonstrated lower toxicity towards mammalian cells compared to traditional antibiotics at similar concentrations, making them promising candidates for therapeutic applications .

- Resistance Mechanisms : The ability of sulfonium compounds to disrupt biofilm formation is crucial in combating antibiotic-resistant strains, as biofilms often protect bacteria from conventional treatments .

Properties

Molecular Formula |

C16H16F4O4S2 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

(3,4-dimethylphenyl)-(fluoromethyl)-phenylsulfanium;trifluoromethyl sulfate |

InChI |

InChI=1S/C15H16FS.CHF3O4S/c1-12-8-9-15(10-13(12)2)17(11-16)14-6-4-3-5-7-14;2-1(3,4)8-9(5,6)7/h3-10H,11H2,1-2H3;(H,5,6,7)/q+1;/p-1 |

InChI Key |

SFVQJZKVVOVNOD-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)[S+](CF)C2=CC=CC=C2)C.C(OS(=O)(=O)[O-])(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.